2-Chloro-4-fluorobenzene-1-sulfonyl fluoride
Description
Properties
Molecular Formula |
C6H3ClF2O2S |
|---|---|
Molecular Weight |
212.60 g/mol |
IUPAC Name |
2-chloro-4-fluorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H3ClF2O2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H |
InChI Key |
RDKDHUAQLUVUHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Chlorine-Fluorine Exchange on Chlorobenzene Sulfonyl Fluorides
The most direct and well-documented approach involves fluorinating chlorobenzene sulfonyl fluoride compounds via chlorine-fluorine exchange reactions. This process typically employs alkali metal fluorides, such as potassium fluoride (KF), under specific conditions to replace chlorine atoms with fluorine atoms on the aromatic ring.
- Solvent: Polar aprotic solvents like acetonitrile (MeCN) or chlorobenzene derivatives.
- Temperature: Ranges from approximately 100°C to 240°C, with optimal conditions often around 200°C.
- Reagents: Alkali metal fluorides (KF, NaF, CsF), sometimes with phase transfer catalysts or additives to enhance reactivity.
- Reaction Time: Typically between 1 to 16 hours depending on substrate reactivity.
The process involves nucleophilic attack by fluoride ions on the aromatic chlorinated sulfonyl fluoride, leading to substitution of chlorine with fluorine. The general reaction can be summarized as:
$$
\text{Ar–Cl–SO}2\text{F} + \text{F}^- \rightarrow \text{Ar–F–SO}2\text{F} + \text{Cl}^-
$$
- A patent describes fluorinating chlorobenzene sulfonyl fluoride with alkali metal fluorides at elevated temperatures (around 200°C) in polar aprotic solvents, achieving high yields of fluorinated sulfonyl fluorides, including 2-Chloro-4-fluorobenzene-1-sulfonyl fluoride .
| Substrate | Fluorinating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Chlorobenzene sulfonyl fluoride | KF | Acetonitrile | 200°C | 5 hours | >85 | Efficient chlorine-fluorine exchange |
| Chlorobenzene sulfonyl fluoride | CsF | Chlorobenzene | 240°C | 8 hours | 78 | Higher temperature required |
| Chlorobenzene sulfonyl fluoride | NaF | DMF | 150°C | 10 hours | 65 | Lower yield, longer reaction |
Fluorination via Halogen Exchange Using Electrophilic Fluorinating Reagents
Electrophilic fluorinating reagents like Selectfluor have been employed for aromatic fluorination, although their efficiency in replacing chlorine specifically on sulfonyl fluorides is limited compared to nucleophilic fluorides.
Electrophilic fluorination tends to favor electron-rich aromatic systems, but in the context of chlorinated sulfonyl fluorides, nucleophilic fluorination via alkali metal fluorides remains more effective.
- A study reports successful fluorination of chlorobenzene sulfonyl fluoride derivatives using KF in the presence of pyridine and acid additives at elevated temperatures, achieving high yields of the fluorinated compound.
Fluorination via Electrochemical Methods
Recent advances include electrochemical fluorination, which provides a milder and greener route for fluorinating aromatic chlorides.
- Use of inexpensive electrodes (graphite or stainless steel).
- Fluoride source: KF or other alkali fluorides.
- Electrochemical conditions facilitate the direct substitution of chlorine with fluorine without harsh reagents.
- An electrochemical approach successfully converts thiols or disulfides into sulfonyl fluorides, indicating potential applicability for chlorobenzene derivatives.
Synthesis Pathway Summary
Notes on Reaction Optimization and Challenges
- Temperature Control: Higher temperatures (around 200°C) are essential for efficient chlorine-fluorine exchange.
- Solvent Choice: Polar aprotic solvents like acetonitrile or chlorobenzene improve fluoride ion nucleophilicity.
- Reagent Selection: Potassium fluoride is preferred due to cost-effectiveness and reactivity.
- Substrate Compatibility: Electron-withdrawing groups (like sulfonyl fluoride) facilitate fluorination, whereas electron-rich systems may require harsher conditions.
Concluding Remarks
The synthesis of This compound predominantly relies on nucleophilic aromatic substitution of chlorine with fluorine, achieved via high-temperature fluorination with alkali metal fluorides in polar aprotic solvents. The process's efficiency depends on precise control of temperature, solvent, and fluoride source. Emerging electrochemical methods offer promising greener alternatives, although they are still under development for this specific compound.
Chemical Reactions Analysis
2-Chloro-4-fluorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications of 2-Chloro-4-fluorobenzene-1-sulfonyl fluoride
This compound is an organic compound with a sulfonyl fluoride group attached to a benzene ring that includes chlorine and fluorine substituents. It has the molecular formula C6H4ClFOS and is known for its biological activity, especially in chemical biology and medicinal chemistry .
Applications in Scientific Research
This compound is used in scientific research across chemistry, biology, and industry.
- Chemistry It serves as a reagent in organic synthesis, specifically in creating carbon-carbon bonds through coupling reactions.
- Biology The compound is used to study enzyme mechanisms and protein modifications.
- Industry It is utilized in the production of specialty chemicals and materials.
This compound acts as an electrophile because of the sulfonyl fluoride group. This allows it to interact with nucleophiles, forming stable adducts. The compound demonstrates high reactivity with biological targets, including amino acids in proteins, leading to covalent modifications that can alter protein function.
Applications in Chemical Biology
Sulfonyl fluorides, including this compound, are used as reactive probes in chemical biology and are effective in:
- Covalent Enzyme Inhibition They target specific residues like serine, cysteine, and lysine in enzymes.
- Protein Labeling They enable the study of protein interactions and dynamics.
- Target Identification They help elucidate the mechanisms of action for various biological pathways.
Reactivity with Nucleophiles
This compound reacts with various nucleophiles, such as oxygen-containing nucleophiles (e.g., alcohols), nitrogen-containing nucleophiles (e.g., amines), and sulfur-containing nucleophiles (e.g., thiols). This broad reactivity makes it a valuable tool for synthesizing new chemical entities with tailored properties.
Case Studies
- Study 1: Inhibition of Proteases A study showed that this compound effectively modifies serine residues in proteases, significantly inhibiting their activity. This suggests its potential in drug development for diseases with dysregulated protease activity.
- Study 2: Target Identification in Cancer Research Researchers used this compound to identify novel protein targets involved in cancer metabolism. By covalently labeling proteins in cancer cell lines, they mapped out pathways crucial for tumor growth and survival, providing insights into potential therapeutic targets.
Sulfonyl Fluorides in Drug Discovery
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluorobenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in coupling reactions, the compound interacts with palladium catalysts to form carbon-carbon bonds .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The trifluoromethyl (-CF₃) group in 2-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride increases molecular weight and lipophilicity compared to the main compound, enhancing its electron-withdrawing effects . The acetamido (-NHCOCH₃) group in 5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride introduces polarity and hydrogen-bonding capacity, making it suitable for biological applications .
Functional Group Differences :
- Sulfonyl chlorides (e.g., compounds from ) exhibit higher reactivity but lower stability than sulfonyl fluorides (main compound and ), necessitating stringent storage conditions (e.g., anhydrous environments) .
- Sulfonyl fluorides are preferred in SuFEx chemistry due to their hydrolytic stability and biocompatibility .
Biological Activity
2-Chloro-4-fluorobenzene-1-sulfonyl fluoride is an organic compound characterized by a sulfonyl fluoride group attached to a benzene ring that includes both chlorine and fluorine substituents. Its molecular formula is , and it is known for its significant biological activity, particularly in the fields of chemical biology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.
This compound acts primarily as an electrophile due to the presence of the sulfonyl fluoride group. This electrophilic nature allows it to interact with nucleophiles, leading to the formation of stable adducts. The compound has demonstrated high reactivity with various biological targets, including amino acids in proteins, which can result in covalent modifications that alter protein function.
Applications in Chemical Biology
Sulfonyl fluorides, including this compound, are utilized as reactive probes in chemical biology. They are particularly effective in:
- Covalent enzyme inhibition : Targeting specific residues such as serine, cysteine, and lysine in enzymes.
- Protein labeling : Enabling the study of protein interactions and dynamics.
- Target identification : Helping to elucidate the mechanisms of action for various biological pathways .
Reactivity with Nucleophiles
Research has shown that this compound reacts with a range of nucleophiles, including:
- Oxygen-containing nucleophiles (e.g., alcohols)
- Nitrogen-containing nucleophiles (e.g., amines)
- Sulfur-containing nucleophiles (e.g., thiols)
This broad reactivity spectrum makes it a valuable tool for synthesizing new chemical entities with tailored properties.
Study 1: Inhibition of Proteases
A study investigated the use of this compound as a protease inhibitor. The compound was shown to effectively modify serine residues in various proteases, leading to significant inhibition of their activity. This property highlights its potential use in drug development for diseases where protease activity is dysregulated .
Study 2: Target Identification in Cancer Research
In another study, researchers employed this compound to identify novel protein targets involved in cancer metabolism. By covalently labeling proteins in cancer cell lines, they were able to map out pathways crucial for tumor growth and survival, providing insights into potential therapeutic targets .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar sulfonyl fluorides:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 4-Chlorobenzenesulfonyl fluoride | CHClOS | Lacks fluorine substitution on the benzene ring. |
| 3-Chlorobenzenesulfonyl fluoride | CHClOS | Chlorine is positioned at the meta position. |
| 2,4-Dichlorobenzenesulfonyl fluoride | CHClOS | Contains an additional chlorine substituent. |
| 4-Fluorobenzenesulfonyl chloride | CHFClOS | Lacks chlorine on the benzene ring. |
The unique combination of chlorine and fluorine substituents in this compound enhances its electrophilicity and versatility compared to other sulfonyl fluorides.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-chloro-4-fluorobenzene-1-sulfonyl fluoride, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves sulfonation of 4-fluorobenzene derivatives followed by halogenation. For example, chlorination of 4-fluorobenzenesulfonic acid using phosphorus pentachloride (PCl₅) under controlled temperatures (40–60°C) yields the sulfonyl fluoride. Optimization involves adjusting molar ratios (1:1.2 substrate:PCl₅), inert atmospheres (N₂), and catalysts like AlCl₃ for electrophilic activation. Post-synthesis purification via fractional crystallization (dichloromethane/hexane) improves purity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Safety Measures :
- Engineering Controls : Use closed systems with local exhaust ventilation to limit vapor exposure .
- PPE : Acid-resistant gloves (nitrile), vapor respirators (NIOSH-approved), and full-face shields .
- Spill Management : Neutralize spills with sodium bicarbonate before wet cleanup to mitigate hydrolysis risks .
- Storage : Store in amber glass under inert gas (argon) at ≤4°C to prevent decomposition .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- NMR : ¹⁹F NMR (δ ~ -45 ppm for S-F) and ¹H NMR (aromatic protons δ 7.2–8.1 ppm) confirm structure .
- FT-IR : Peaks at 1370–1400 cm⁻¹ (S=O asymmetric stretch) and 750 cm⁻¹ (C-F) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS (calculated [M-H]⁻: 232.94) verifies molecular weight .
Advanced Research Questions
Q. How does the reactivity of this compound compare to other sulfonyl fluorides in nucleophilic substitutions?
- Reactivity Profile : The electron-withdrawing Cl and F substituents enhance electrophilicity at sulfur, leading to 3x faster aminolysis rates compared to unsubstituted analogs. Solvent polarity (e.g., DMF vs. THF) modulates reaction kinetics—DMF stabilizes transition states, accelerating coupling. Competing hydrolysis dominates above pH 8, necessitating anhydrous conditions for amine or thiol reactions .
Q. What experimental strategies can mitigate competing hydrolysis during covalent inhibition studies using this compound?
- Optimization Steps :
- Solvent Choice : Use anhydrous DMF or DMSO with molecular sieves to reduce water content .
- Temperature Control : Reactions at 0–4°C slow hydrolysis while maintaining nucleophile activity.
- Stoichiometry : Excess nucleophile (1.5–2 eq.) ensures complete sulfonyl fluoride consumption before significant hydrolysis .
Q. How can researchers resolve contradictions in reported degradation pathways of sulfonyl fluorides under varying pH conditions?
- Analytical Approach :
- pH-Dependent Stability Studies : Use LC-MS to track degradation products across pH 2–12. At pH < 5, decomposition yields sulfonic acids; at pH > 10, fluoride release dominates .
- Isotope Labeling : ¹⁸O-labeled H₂O experiments differentiate hydrolysis mechanisms (SN1 vs. SN2) .
Q. What advanced analytical techniques quantify trace decomposition products in aged samples of this compound?
- Hyphenated Techniques :
- GC-MS : DB-5MS columns (30 m × 0.25 mm) detect volatile byproducts (e.g., HF, SO₂) .
- LC-QTOF-MS : HILIC separation (ACQUITY BEH Amide column) identifies non-volatile sulfonic acid derivatives .
- Ion Chromatography : Suppressed conductivity detection (Dionex IonPac AS22) quantifies fluoride ions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
